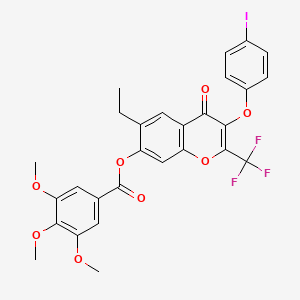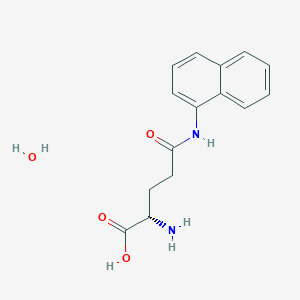
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group attached to a 1,2-diphenyl-ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester typically involves the reaction of 1,2-diphenyl-ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2-diphenyl-ethanol and isopropyl carbamate.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-80°C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: 1,2-diphenyl-ethanol and isopropyl carbamate
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various carbamate derivatives
科学研究应用
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester involves the hydrolysis of the ester bond to release the active 1,2-diphenyl-ethanol and isopropyl carbamate. The released compounds can then interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include:
Enzyme inhibition: The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site.
Receptor binding: The released 1,2-diphenyl-ethanol can bind to specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- (1,2-Diphenyl-ethyl)-carbamic acid methyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid ethyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid butyl ester
Uniqueness
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is unique due to its specific ester group, which influences its hydrolysis rate and the release of active compounds. The isopropyl ester group provides a balance between stability and reactivity, making it suitable for various applications in research and industry.
属性
CAS 编号 |
305860-10-0 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
propan-2-yl N-(1,2-diphenylethyl)carbamate |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-18(20)19-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20) |
InChI 键 |
MYTUOHIXQFKPEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)




![1H-Benzimidazole, 2-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B11994043.png)
![N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B11994046.png)


